molecular formula C21H21Cl2NO3 B1359496 3,5-Dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone CAS No. 898758-40-2

3,5-Dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone

Cat. No. B1359496
M. Wt: 406.3 g/mol
InChI Key: GMAXZHMSGIENNZ-UHFFFAOYSA-N
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Description

“3,5-Dichloro-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone” is a chemical compound with the CAS Number: 898758-40-2. It has a molecular weight of 406.31 . The IUPAC name for this compound is (3,5-dichlorophenyl)[4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]methanone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H21Cl2NO3/c22-18-11-17(12-19(23)13-18)20(25)16-3-1-15(2-4-16)14-24-7-5-21(6-8-24)26-9-10-27-21/h1-4,11-13H,5-10,14H2 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Structural Elucidation in Drug Development

  • A structural study of a similar compound, BTZ043, which is an antitubercular drug candidate, highlights the importance of structural elucidation in drug development. The study involves X-ray, NMR, and DFT methods to understand the compound's characteristics, which is crucial for drug efficacy and safety (Richter et al., 2022).

Pharmacological Evaluation

  • Pharmacological evaluation of compounds containing the 1,4-dioxa-8-azaspiro[4.5]decane structure, similar to the one , has been conducted. This includes assessing their potential as dopamine agonists, which is a key area in neuroscience and pharmacology (Brubaker & Colley, 1986).

Chemical Synthesis and Reactivity

  • Research on the acylation of similar structures has been conducted, providing insights into chemical synthesis and reactivity. Understanding these reactions is critical for the synthesis of new compounds with potential therapeutic applications (Koszytkowska-Stawińska et al., 2004).

Antiviral Applications

  • Spiro compounds, which include structures like 1,4-dioxa-8-azaspiro[4.5]decane, have been synthesized and evaluated for their antiviral activity. This underscores the potential of such compounds in developing new antiviral drugs (Apaydın et al., 2020).

Environmental Applications

  • The compound 5,11,17,23-tetrakis-[(1,4-dioxa-8-azaspiro-[4.5]decanyl)methyl]-25,26,27,28-tetrahydroxy calix[4]arene, similar in structure, has been synthesized and found effective as a sorbent for environmental pollutants. This demonstrates the compound's potential in environmental remediation and pollution control (Akceylan et al., 2009).

Medical Imaging Applications

  • In medical imaging, derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been explored for their potential as radioligands. This research contributes to the development of new imaging agents for diagnosing diseases (Xie et al., 2015).

Antibacterial Evaluation

  • Spiro derivatives have been synthesized and evaluated for their antibacterial properties, which is significant for the development of new antibiotics and treatments for bacterial infections (Natarajan et al., 2021).

properties

IUPAC Name

(3,5-dichlorophenyl)-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2NO3/c22-18-11-17(12-19(23)13-18)20(25)16-3-1-15(2-4-16)14-24-7-5-21(6-8-24)26-9-10-27-21/h1-4,11-13H,5-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMAXZHMSGIENNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=CC(=CC(=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642882
Record name (3,5-Dichlorophenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone

CAS RN

898758-40-2
Record name (3,5-Dichlorophenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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